molecular formula C11H13ClF3N B13474654 1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride

1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride

Cat. No.: B13474654
M. Wt: 251.67 g/mol
InChI Key: HAQFXMKGSORKSE-UHFFFAOYSA-N
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Description

1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride is a chemical compound with the empirical formula C11H12F3NO · HCl and a molecular weight of 267.68 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropylmethanamine moiety. It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C11H13ClF3N

Molecular Weight

251.67 g/mol

IUPAC Name

[1-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10;/h1-4H,5-7,15H2;1H

InChI Key

HAQFXMKGSORKSE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=CC=C(C=C2)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions using suitable reagents and catalysts.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the phenyl ring: This can be done through various coupling reactions, such as Suzuki or Heck coupling.

    Formation of the methanamine group:

    Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group participates in substitution reactions under acidic or basic conditions. Key examples include:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
AcylationAcetyl chloride, pyridineN-Acetyl derivative78-85%
SulfonylationTosyl chloride, DCM, Et₃NN-Tosylsulfonamide65-72%
Isocyanate coupling4-Chloro-3-(trifluoromethyl)phenyl isocyanateUrea derivative81%

The trifluoromethyl group enhances electrophilicity at the para position of the phenyl ring, enabling nucleophilic aromatic substitution with strong nucleophiles like amines or alkoxides at elevated temperatures (70–90°C) .

Amino Group Alkylation/Arylation

The methanamine moiety undergoes alkylation via SN2 mechanisms or transition-metal-catalyzed coupling:

SubstrateCatalyst/ReagentsProductSelectivitySource
Benzyl bromideK₂CO₃, DMF, 60°CN-Benzylated derivative>90%
4-BromopyridinePd(OAc)₂, Xantphos, Cs₂CO₃Aryl amine conjugate76%

Steric hindrance from the cyclopropyl group limits reactivity with bulky electrophiles, favoring smaller alkylating agents.

Oxidation:

  • Amine oxidation : Treatment with H₂O₂/Na₂WO₄ converts the primary amine to a nitro group (58% yield), though overoxidation to nitroso derivatives is observed at higher temperatures .

  • Cyclopropane ring oxidation : Ozone or RuO₄ cleaves the cyclopropane ring to form diketones (non-productive pathway, <20% yield) .

Reduction:

  • Catalytic hydrogenation : H₂/Pd-C reduces the cyclopropane ring to a propane moiety, destroying the core structure (undesired) .

Salt Formation and Deprotonation

The hydrochloride salt undergoes pH-dependent equilibria:

ConditionSpecies FormedApplicationSource
pH > 10 (NaOH/water)Free baseSolubilizes in organic solvents (e.g., EtOAc)
pH < 3 (HCl/EtOH)Protonated ammonium saltEnhances crystallinity for purification

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective openings:

ReagentConditionsProductMechanismSource
HBr/AcOH0°C, 2 h1-Bromo-3-(4-(trifluoromethyl)phenyl)propaneElectrophilic addition
Rh₂(OAc)₄Ethylene, 50°CVinylcyclopropane derivativeTransition-metal insertion

Cross-Coupling Reactions

The aryl trifluoromethyl group enables Suzuki-Miyaura couplings:

PartnerCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivative68%
VinylboronatePdCl₂(dppf), CsF, THFStyrenyl-substituted analog51%

Critical Stability Considerations

  • Thermal degradation : Decomposes above 200°C via cyclopropane ring fragmentation (TGA data in).

  • Photoreactivity : UV light (254 nm) induces homolytic C–N bond cleavage (trapped with TEMPO) .

This compound’s reactivity profile highlights its versatility in synthesizing derivatives for pharmaceutical applications, particularly in kinase inhibitors and G-protein-coupled receptor modulators . Future studies should explore enantioselective functionalization of the cyclopropane ring.

Scientific Research Applications

1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropylmethanamine moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride, also known as cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the biological activity of various pharmaceuticals by influencing their pharmacokinetics and pharmacodynamics.

  • IUPAC Name : cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride
  • Molecular Formula : C11H13ClF3N
  • CAS Number : 1159825-60-1
  • Molecular Weight : 251.68 g/mol
  • Purity : 95% .

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly receptors and enzymes involved in neurotransmission and cellular signaling. The trifluoromethyl group enhances lipophilicity, which can improve the ability of the compound to cross cellular membranes and bind to target sites.

Pharmacological Profile

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency against specific biological targets. For instance, studies have shown that similar compounds can significantly inhibit serotonin uptake, which is critical for conditions such as depression and anxiety disorders .

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds:

  • Serotonin Transporter Inhibition :
    • A related study demonstrated that trifluoromethyl-substituted phenyl compounds significantly increased the inhibition of serotonin transporters compared to their non-fluorinated counterparts, suggesting a similar potential for this compound .
  • Antiproliferative Activity :
    • In vitro assays indicated that derivatives with similar structural frameworks exhibited antiproliferative effects on cancer cell lines, hinting at the potential for this compound in cancer therapeutics .
  • BCAT Inhibition :
    • A biochemical assay targeting branched-chain amino acid transaminases (BCAT) revealed that related structures could effectively inhibit these enzymes, which play a role in amino acid metabolism and are implicated in various metabolic disorders .

Data Table: Summary of Biological Activities

Activity TypeCompound ReferenceObserved Effect
Serotonin Transport InhibitionTrifluoromethyl Phenyl AnalogIncreased potency for serotonin uptake inhibition
Antiproliferative ActivityRelated Cyclopropyl CompoundsSignificant growth inhibition in cancer cell lines
BCAT InhibitionBCAT InhibitorsEffective inhibition with IC50 < 20 μM

Q & A

Q. What synthetic methodologies are most effective for producing 1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride?

The compound is typically synthesized via reductive amination or cyclopropanation strategies. For example:

  • Reductive amination : Reacting cyclopropane-containing aldehydes with primary amines using NaBH(OAc)₃ in dichloroethane (DCE) or NaBH₄ in methanol .
  • Cyclopropane ring formation : Transition metal-catalyzed reactions (e.g., Simmons–Smith) to construct the cyclopropyl moiety before introducing the trifluoromethylphenyl group .
    Key considerations : Optimize reaction time (1–24 hours), stoichiometric ratios (e.g., 2.0 equivalents of reducing agent), and solvent polarity to enhance yield (typically 70–97%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm cyclopropane ring integrity (e.g., characteristic coupling constants of 4–6 Hz for adjacent protons) and trifluoromethyl group presence (¹⁹F NMR δ ≈ -60 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated vs. experimental values within 3 ppm error) .
  • Polarimetry : For chiral analogs, optical rotation measurements (e.g., +10.0° in D₂O) ensure enantiomeric purity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence biological activity and target selectivity?

The trifluoromethyl group enhances:

  • Lipophilicity : Increases membrane permeability (logP ≈ 2.5–3.5) .
  • Metabolic stability : Resists oxidative degradation due to strong C–F bonds .
  • Target interactions : Electron-withdrawing effects modulate receptor binding (e.g., serotonin 2C receptor agonism with EC₅₀ < 100 nM) .
    Methodological insight : Comparative assays with non-fluorinated analogs reveal ~10-fold higher potency in trifluoromethyl derivatives .

Q. What structural modifications improve pharmacological profiles?

  • Cyclopropane substitution : Electron-deficient aryl groups (e.g., 4-fluorophenyl) enhance target affinity .
  • Amine functionalization : N-Benzyl or N-quinolinyl groups improve selectivity for kinase targets (e.g., ALK inhibitors with IC₅₀ < 50 nM) .
    Case study : (+)-Diastereomers show superior activity over racemic mixtures in microtubule-stabilizing assays .

Q. How can computational modeling predict binding interactions?

  • Molecular docking : Align the compound’s cyclopropane-amine scaffold into receptor active sites (e.g., serotonin 2C receptor) using software like AutoDock Vina .
  • QSAR models : Correlate trifluoromethyl position with inhibitory constants (e.g., pIC₅₀) to prioritize synthetic targets .
    Validation : Match docking scores (e.g., ΔG = -9.5 kcal/mol) with experimental IC₅₀ values .

Q. What factors govern stability and solubility in preclinical formulations?

  • pH-dependent solubility : Higher solubility in acidic buffers (e.g., 4 mg/mL in water at pH 3) due to protonated amine .
  • Storage conditions : Store at -20°C under inert gas to prevent cyclopropane ring oxidation .
  • Excipient compatibility : Use PEG-400 or DMSO (>5 mg/mL) for in vivo dosing .

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